Product packaging for Bz-rA Phosphoramidite(Cat. No.:CAS No. 104992-55-4)

Bz-rA Phosphoramidite

Cat. No.: B058049
CAS No.: 104992-55-4
M. Wt: 988.2 g/mol
InChI Key: FFXHNCNNHASXCT-RFMFGJHUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Bz-rA Phosphoramidite (5'-O-DMT-2'-O-t-butyldimethylsilyl-N-benzoyl-3'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite) is a critical building block for the solid-phase synthesis of RNA oligonucleotides. Its primary application is in the automated, stepwise assembly of RNA strands, where it incorporates adenosine residues with a high degree of efficiency and fidelity. The core research value of this reagent lies in its protective group strategy: the 5'-hydroxyl is protected by a base-labile DMT (4,4'-dimethoxytrityl) group for sequential deblocking, the exocyclic amine on the adenine base is protected by a benzoyl (Bz) group to prevent side reactions during synthesis, and the 2'-hydroxyl is protected by a TBDMS (t-butyldimethylsilyl) group, which is essential to distinguish it from the 3'-hydroxyl and is selectively removable after chain assembly. The phosphoramidite moiety, activated by an acidic activator like tetrazole, enables rapid and high-yielding coupling to the growing oligonucleotide chain attached to a solid support. This compound is indispensable in fields such as structural biology, for crystallographic and NMR studies; functional genomics, for siRNA and antisense RNA applications; and therapeutic development, for creating RNA aptamers and guides for CRISPR-Cas systems. Supplied with strict quality control (including HPLC and NMR analysis) to ensure optimal performance, consistency, and lot-to-lot reproducibility, our this compound is a reliable reagent for advancing your most demanding RNA-based research projects.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C53H66N7O8PSi B058049 Bz-rA Phosphoramidite CAS No. 104992-55-4

Properties

IUPAC Name

N-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[tert-butyl(dimethyl)silyl]oxy-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]purin-6-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C53H66N7O8PSi/c1-36(2)60(37(3)4)69(65-32-18-31-54)67-46-44(33-64-53(39-21-16-13-17-22-39,40-23-27-42(62-8)28-24-40)41-25-29-43(63-9)30-26-41)66-51(47(46)68-70(10,11)52(5,6)7)59-35-57-45-48(55-34-56-49(45)59)58-50(61)38-19-14-12-15-20-38/h12-17,19-30,34-37,44,46-47,51H,18,32-33H2,1-11H3,(H,55,56,58,61)/t44-,46-,47-,51-,69?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFXHNCNNHASXCT-RFMFGJHUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C(C)C)P(OCCC#N)OC1C(OC(C1O[Si](C)(C)C(C)(C)C)N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)COC(C5=CC=CC=C5)(C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)N(C(C)C)P(OCCC#N)O[C@@H]1[C@H](O[C@H]([C@@H]1O[Si](C)(C)C(C)(C)C)N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)COC(C5=CC=CC=C5)(C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C53H66N7O8PSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40463231
Record name Bz-rA Phosphoramidite
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40463231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

988.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104992-55-4
Record name Bz-rA Phosphoramidite
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40463231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis and Chemical Methodologies of Oligonucleotides Incorporating Bz Ra Phosphoramidite

Solid-Phase Oligonucleotide Synthesis with Bz-rA Phosphoramidite (B1245037)

Solid-phase synthesis provides an efficient and automated method for the production of RNA oligonucleotides. atdbio.combiotage.com The process involves the sequential addition of phosphoramidite monomers, such as Bz-rA phosphoramidite, to a growing oligonucleotide chain that is covalently attached to an insoluble solid support, typically controlled pore glass (CPG). biotage.comumich.edu The synthesis cycle consists of four main steps: deblocking (detritylation), coupling, capping, and oxidation. biotage.comwikipedia.org

The exocyclic amine group of adenosine (B11128) is protected with a benzoyl (Bz) group, while the 5'-hydroxyl group is protected by a dimethoxytrityl (DMT) group, and the 2'-hydroxyl group is protected by a tert-butyldimethylsilyl (TBDMS) group. journalirjpac.com The phosphoramidite group at the 3'-position is protected by a base-labile 2-cyanoethyl group. wikipedia.orgjournalirjpac.com

Coupling Efficiency and Optimization Strategies

The coupling step, where the phosphoramidite is activated and reacts with the free 5'-hydroxyl group of the growing oligonucleotide chain, is critical for achieving high yields of the desired full-length RNA sequence. wikipedia.org Several factors influence the efficiency of this reaction.

The activation of the phosphoramidite is achieved by protonation of the diisopropylamino group by an acidic activator, converting it into a good leaving group. biotage.com While 1H-tetrazole was one of the first activators used, more potent activators have since been developed to improve coupling efficiency and reduce reaction times, which is particularly important for the sterically hindered RNA phosphoramidites. utupub.figlenresearch.com

5-Ethylthio-1H-tetrazole (ETT): ETT is a more acidic activator than 1H-tetrazole and has gained considerable acceptance, especially in RNA synthesis. glenresearch.comnih.govglenresearch.com It offers the advantage of higher solubility in acetonitrile (B52724). glenresearch.com When using 0.25M ETT, a coupling time of 12 minutes is recommended to optimize the efficiency of this compound coupling. biosearchtech.com

5-Benzylthio-1H-tetrazole (BTT): BTT is considered a superior activator for RNA synthesis, including those using TBDMS-protected monomers like this compound. glenresearch.comglenresearch.comresearchgate.net Its use can significantly reduce coupling times. For instance, with a 0.3M BTT solution, the coupling time for this compound can be shortened to 3 minutes. glenresearch.combiosearchtech.com The increased acidity of BTT (pKa 4.08) compared to ETT (pKa 4.28) and 1H-tetrazole (pKa 4.89) contributes to its higher activity. glenresearch.com For RNA synthesis, BTT is often considered the best choice among these activators. glenresearch.com

Activator 42 (5-[3,5-bis(trifluoromethyl)phenyl]-1H-tetrazole): This activator has been shown to be effective for RNA-thiophosphoramidite coupling, which is a related but distinct process. nih.gov For standard RNA phosphoramidites like Bz-rA, best results are often obtained with Activator 42. sigmaaldrich.comsigmaaldrich.com

The choice of activator and the optimization of coupling times are crucial for maximizing the yield of the desired oligonucleotide. The table below summarizes the recommended coupling times for this compound with different activators.

ActivatorConcentrationRecommended Coupling TimeCoupling Efficiency
1H-Tetrazole---12 minutes>97%
5-Ethylthio-1H-tetrazole (ETT)0.25 M12 minutesOptimized
5-Benzylthio-1H-tetrazole (BTT)0.3 M3 minutes>99% researchgate.net
Activator 420.25 M~4-12 minutesHigh

The presence of the bulky tert-butyldimethylsilyl (TBDMS) protecting group at the 2'-hydroxyl position of the ribose sugar introduces significant steric hindrance. biosearchtech.comatdbio.com This steric bulk impedes the approach of the incoming phosphoramidite to the 5'-hydroxyl group of the growing chain, thereby reducing the coupling efficiency compared to DNA synthesis. biosearchtech.comatdbio.comumich.edu Even with extended reaction times using a standard activator like tetrazole, the coupling efficiency is often limited to greater than 97%. biosearchtech.com To overcome this, more potent activators and longer coupling times are generally required for RNA synthesis. wikipedia.orgatdbio.com The development of alternative 2'-protecting groups, such as the 2'-O-triisopropylsilyloxymethyl (TOM) group, aims to reduce this steric hindrance by introducing a spacer between the silyl (B83357) group and the ribose ring. atdbio.com

This compound and the associated synthesis methodologies are compatible with a range of automated solid-phase oligonucleotide synthesizers. These platforms automate the repetitive cycles of deblocking, coupling, capping, and oxidation, enabling the efficient production of custom RNA sequences. wikipedia.org

ABI Synthesizers: this compound is routinely used on Applied Biosystems (ABI) synthesizers, such as the ABI 3900. glenresearch.comthermofisher.com Reagents are often packaged in bottles specifically designed for these instruments. bioneer.co.krbioneer.com

Expedite Synthesizers: Compatibility with Expedite DNA/RNA synthesizers is also common, with protocols adaptable for these platforms. nih.govthermofisher.combioneer.co.kr

MerMade Synthesizers: this compound is available in formats configured for MerMade high-throughput synthesizers, which can synthesize oligonucleotides in 96-well plates. sigmaaldrich.comnih.govsigmaaldrich.combiosearchtech.com

The ability to use this compound across these different platforms highlights its versatility and importance in the field of oligonucleotide synthesis.

Deprotection Strategies for Oligonucleotides Containing this compound

Following the completion of the solid-phase synthesis, the newly synthesized oligonucleotide must be cleaved from the solid support, and all protecting groups must be removed to yield the final, functional RNA molecule.

The deprotection process is typically a two-step procedure. The first step involves the removal of the base-labile protecting groups from the nucleobases and the phosphate (B84403) backbone, as well as cleavage of the oligonucleotide from the solid support. biosearchtech.com

A common and efficient method for this is treatment with a mixture of aqueous ammonium (B1175870) hydroxide (B78521) and methylamine (B109427) (1:1), known as AMA. biosearchtech.comnih.gov This cleavage is typically fast, requiring about 10-30 minutes at 65°C. biosearchtech.com For some applications, concentrated ammonia (B1221849) solution can be used, requiring longer incubation times (e.g., 8 hours at 55°C). sigmaaldrich.com It is important to note that prolonged heating during this step can lead to the gradual loss of the 2'-TBDMS groups, which can result in degradation of the RNA strand. biosearchtech.com

The second step is the removal of the 2'-TBDMS silyl protecting groups. This is typically achieved by treatment with a fluoride (B91410) reagent, such as triethylamine (B128534) trihydrofluoride (TEA·3HF) in N-methylpyrrolidone (NMP) or dimethyl sulfoxide (B87167) (DMSO). biosearchtech.comnih.gov

The choice of deprotection strategy can be influenced by the other nucleobases present in the oligonucleotide sequence. For example, if Bz-dC or Bz-C is used in a chimeric RNA/DNA oligonucleotide, deprotection with AMA can lead to transamidation with methylamine, and is therefore not recommended. biosearchtech.com

The table below outlines a typical deprotection procedure for an oligonucleotide containing Bz-rA.

StepReagentConditionsPurpose
1. Cleavage and Base/Phosphate DeprotectionAqueous 20% NH3/Methylamine (1:1) (AMA)65°C, 10-30 minutesCleavage from solid support, removal of benzoyl and cyanoethyl protecting groups. biosearchtech.com
2. DesilylationN-methylpyrrolidone/Et3N/Et3N·3HF (6:3:4 v/v/v)65°C, 2.5 hoursRemoval of the 2'-O-TBDMS protecting group. biosearchtech.com
Ammonia and Methylamine-based Deprotection (e.g., AMA)

A widely used and highly efficient method for the deprotection of synthetic oligonucleotides involves the use of a mixture of aqueous ammonium hydroxide and aqueous methylamine (MA), commonly known as AMA. glenresearch.com This reagent is particularly effective for the rapid removal of exocyclic amine protecting groups from the nucleobases, as well as the cyanoethyl groups from the phosphate backbone. glenresearch.comglenresearch.comglenresearch.com

However, the use of AMA requires careful consideration of the protecting group on the cytidine (B196190) base. When N-benzoyl-dC (Bz-dC) is used, the methylamine in AMA can cause a transamination side reaction, resulting in the formation of N4-methyl-dC in approximately 5% of cases. glenresearch.com To circumvent this issue, it is mandatory to use acetyl-protected dC (Ac-dC). The acetyl group is hydrolyzed almost instantaneously under AMA conditions, preventing the unwanted transamination reaction. glenresearch.comatdbio.com

The effectiveness of AMA is not limited to standard DNA oligonucleotides. It is also compatible with the deprotection of RNA and various modified oligonucleotides, provided that appropriate protecting groups, such as Ac-C, are used. glenresearch.com For RNA synthesis utilizing TBDMS or TOM protecting groups for the 2'-OH, a typical procedure involves synthesis with the DMT group on, followed by deprotection with AMA, evaporation, removal of the 2'-silyl groups with a fluoride source like triethylamine trihydrofluoride (TEA·3HF), and subsequent purification. glenresearch.com

Table 1: Comparison of Deprotection Conditions

Deprotection ReagentTemperatureTimeNotes
AMA (Ammonium Hydroxide/Methylamine)65°C10 minutesRequires Ac-dC to prevent transamination. glenresearch.com
Ammonium Hydroxide (30%)55°C8 hoursStandard condition for Bz-A, Bz-C, and iBu-G. sigmaaldrich.com
Ammonium Hydroxide (30%)Room Temp17 hoursSufficient for A, C, and dmf-dG.
Potassium Carbonate (50mM in Methanol)Room Temp4 hoursFor UltraMILD monomers (Pac-dA, Ac-dC, iPr-Pac-dG). glenresearch.com
UltraMILD Deprotection Conditions for Sensitive Bases

For oligonucleotides containing particularly sensitive or base-labile modifications, standard deprotection methods like concentrated ammonium hydroxide at elevated temperatures can lead to degradation of the desired product. atdbio.com To address this, "UltraMILD" deprotection strategies have been developed, which employ milder reagents and conditions to preserve the integrity of these sensitive molecules. glenresearch.comglenresearch.com

UltraMILD approaches typically involve the use of phosphoramidites with more labile protecting groups on the nucleobases, such as phenoxyacetyl (Pac) on dA and isopropylphenoxyacetyl (iPr-Pac) on dG, in combination with acetyl-protected dC (Ac-dC). glenresearch.comresearchgate.net These protecting groups can be removed under significantly gentler conditions.

One common UltraMILD deprotection method utilizes a solution of 0.05 M potassium carbonate in methanol (B129727), which can deprotect the oligonucleotide at room temperature over several hours. glenresearch.comnih.gov Another mild approach involves using ammonium hydroxide at room temperature. glenresearch.com These methods are crucial for the successful synthesis of oligonucleotides containing modifications that would not survive the harsher, standard deprotection protocols. glenresearch.com

A further refinement, sometimes termed "Ultra-UltraMild," combines the use of UltraMILD monomers with specific solid supports (e.g., Q-supports) and a deprotection solution of 10% diisopropylamine (B44863) in methanol with 0.25 M β-mercaptoethanol, carried out overnight at 55°C. glenresearch.comshigematsu-bio.com

Table 2: UltraMILD Deprotection Protocols

ReagentConditionsCompatible Monomers
0.05 M Potassium Carbonate in Methanol4 hours at Room TemperaturePac-dA, Ac-dC, iPr-Pac-dG glenresearch.com
30% Ammonium Hydroxide2 hours at Room TemperaturePac-dA, Ac-dC, iPr-Pac-dG (with UltraMild Cap A) glenresearch.com
10% Diisopropylamine in Methanol with 0.25 M β-mercaptoethanolOvernight at 55°CUltraMILD monomers on Q-supports glenresearch.comshigematsu-bio.com
Specific Considerations for Bz-protected Cytidine in RNA Chimera Synthesis

The synthesis of RNA and RNA-DNA chimeras presents unique challenges during the deprotection step, particularly concerning the choice of protecting group for cytidine. While N-benzoyl-cytidine (Bz-C) is a standard protecting group, its use becomes problematic when deprotection is carried out with methylamine-based reagents like AMA (a 1:1 mixture of aqueous ammonium hydroxide and aqueous methylamine). glenresearch.comglenresearch.com

The issue arises from a side reaction known as transamidation. Methylamine can react with the benzoyl group on the cytosine base, leading to the formation of N4-methyl-cytidine, an undesired modification. glenresearch.comatdbio.com This transamination occurs because the rate of methylamine attack on the exocyclic amine is competitive with the hydrolysis of the benzoyl group. glenresearch.com

To avoid this detrimental side reaction during the synthesis of RNA chimeras with AMA deprotection, it is essential to replace Bz-protected cytidine phosphoramidite with acetyl-protected cytidine (Ac-C) phosphoramidite. chemie-brunschwig.chglenresearch.com The acetyl group is much more labile and is rapidly hydrolyzed under AMA conditions, effectively preventing the transamidation from occurring. atdbio.comglenresearch.com Therefore, when planning the synthesis of RNA-containing oligonucleotides that will be deprotected with AMA, the use of Ac-C is a critical consideration to ensure the integrity of the final product. glenresearch.comchemie-brunschwig.ch

Desilylation Procedures (e.g., N-methyl pyrrolidone/Et3N/Et3N.3HF, DMSO/Et3N.3HF)

The synthesis of RNA requires the protection of the 2'-hydroxyl group of the ribose sugar. A common strategy employs silyl protecting groups, such as the tert-butyldimethylsilyl (TBDMS) group. glenresearch.com The removal of these silyl groups, known as desilylation, is a crucial final step in the deprotection process, occurring after the removal of base and phosphate protecting groups. glenresearch.com

A widely used and effective reagent for removing 2'-O-silyl groups is triethylamine trihydrofluoride (TEA·3HF). nih.govgoogle.com This fluoride source is typically used in a solvent mixture to facilitate the reaction. Common solvent systems include:

N-methyl-2-pyrrolidone (NMP)/Triethylamine (TEA)/TEA·3HF : This mixture is effective for removing 2'-O-silyl groups. nih.gov The reaction is typically heated to 65°C for about 1.5 to 2.5 hours. nih.govscribd.com

Dimethyl sulfoxide (DMSO)/TEA·3HF : Anhydrous DMSO can be used as the solvent for the TEA·3HF-mediated desilylation. scribd.commdpi.com The reaction is also typically performed at an elevated temperature, such as 65°C. scribd.com

The choice of solvent can be influenced by the solubility of the oligonucleotide and the desire to maintain anhydrous conditions. scribd.com Following the desilylation reaction, a quenching step is often performed to neutralize the fluoride reagent. scribd.com The fully deprotected RNA is then ready for purification. glenresearch.com

Impact of Deprotection on Oligonucleotide Integrity and Side Reactions (e.g., Transamidation, Depurination, Cyanoethylation)

The deprotection step, while essential for yielding a functional oligonucleotide, can also be a source of several side reactions that compromise the integrity and purity of the final product. Careful selection of protecting groups and deprotection conditions is crucial to minimize these unwanted outcomes.

Transamidation: This side reaction is a significant concern when using amine-based deprotection reagents, such as methylamine or AMA, in conjunction with benzoyl-protected cytidine (Bz-dC). atdbio.com The amine in the deprotection solution can react with the benzoyl group, leading to the formation of an N-alkylated cytidine base, for example, N4-methyl-dC. glenresearch.com This modification alters the structure of the oligonucleotide and can impact its biological function. The use of acetyl-protected cytidine (Ac-dC) is a common and effective strategy to prevent transamidation, as the acetyl group is hydrolyzed much more rapidly. glenresearch.comatdbio.com

Depurination: This involves the cleavage of the N-glycosidic bond between a purine (B94841) base (adenine or guanosine) and the sugar-phosphate backbone, creating an abasic site. glenresearch.com This is primarily caused by the acidic conditions used during the detritylation step (removal of the 5'-DMT group) of each synthesis cycle. biosearchtech.com While not a deprotection side reaction in the final step, its effects are realized upon final basic deprotection, where the abasic site can lead to chain cleavage. glenresearch.com Using milder acids like dichloroacetic acid (DCA) instead of trichloroacetic acid (TCA) can help minimize depurination. glenresearch.combiosearchtech.com

Cyanoethylation: During the removal of the cyanoethyl protecting groups from the phosphate backbone, acrylonitrile (B1666552) is generated as a byproduct. atdbio.com Under the basic conditions of deprotection, this reactive Michael acceptor can alkylate the N3 position of thymine (B56734) and guanine (B1146940) bases, forming a cyanoethyl adduct. atdbio.comglenresearch.com This side reaction is more pronounced in the synthesis of long oligonucleotides. glenresearch.com Strategies to mitigate this include using a larger volume of ammonia for deprotection or using AMA, as methylamine is an effective scavenger of acrylonitrile. glenresearch.com A pre-treatment of the solid support-bound oligonucleotide with a solution of 10% diethylamine (B46881) (DEA) in acetonitrile can also be employed to remove the cyanoethyl groups before cleavage and base deprotection, thereby preventing the formation of these adducts. glenresearch.comglenresearch.com

Purification Methodologies for Synthesized Oligonucleotides

Anion-Exchange HPLC (IE-HPLC)

Anion-exchange high-performance liquid chromatography (IE-HPLC) is a powerful technique for the purification of synthetic oligonucleotides. merckmillipore.comatdbio.com This method separates molecules based on the magnitude of their negative charge. atdbio.com Since oligonucleotides are polyanions due to the negatively charged phosphate groups in their backbone, IE-HPLC can effectively separate the full-length product from shorter, truncated sequences (failure sequences) that are common impurities in solid-phase synthesis. merckmillipore.comatdbio.com

IE-HPLC offers excellent resolution, particularly for oligonucleotides up to approximately 40-50 bases in length. merckmillipore.comatdbio.com It is also particularly well-suited for purifying oligonucleotides with significant secondary structure, such as those with high GC content. atdbio.com This is because the purification can be carried out at a high pH (e.g., pH 12), which disrupts the hydrogen bonds responsible for secondary structure formation, leading to better separation. atdbio.com

Reversed-Phase HPLC (RP-HPLC)

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a powerful technique for the purification of synthetic oligonucleotides, including those synthesized using this compound. eurogentec.com This method separates molecules based on their hydrophobicity. In the context of oligonucleotide purification, the dimethoxytrityl (DMT) group, a hydrophobic protecting group attached to the 5'-end of the full-length oligonucleotide, plays a crucial role.

The general principle involves using a solid stationary phase with hydrophobic alkyl chains and a polar mobile phase. eurogentec.com The full-length oligonucleotide, with its DMT group intact (DMT-on), exhibits a strong hydrophobic interaction with the stationary phase and is retained on the column. eurogentec.com In contrast, shorter, failed sequences that lack the DMT group (DMT-off) are less hydrophobic and elute from the column earlier. eurogentec.com

Traditionally, the DMT-on full-length product was collected and then treated with a mild acid, such as 10% acetic acid, to remove the DMT group. biosearchtech.com This was followed by quenching with ammonium bicarbonate and desalting. biosearchtech.com Modern RP-HPLC methods often incorporate the detritylation step directly on the column, allowing the purified, full-length, and detritylated product to be collected in a single run. biosearchtech.com

Ion-pair RP-HPLC is a common variation used for oligonucleotide purification. lcms.czelementlabsolutions.com This technique employs an ion-pairing agent, such as triethylammonium (B8662869) acetate (B1210297) (TEAA), in the mobile phase. elementlabsolutions.comdupont.com The positively charged amine of the ion-pairing agent interacts with the negatively charged phosphate backbone of the oligonucleotide, forming a neutral, hydrophobic ion-pair that enhances retention on the reversed-phase column. elementlabsolutions.com The separation can be finely tuned by adjusting the type and concentration of the ion-pairing agent. lcms.czelementlabsolutions.com

RP-HPLC is particularly effective for purifying oligonucleotides up to approximately 60 nucleotides in length and is a method of choice for larger-scale purifications, yielding purities of at least 85%. eurogentec.com The technique is highly reproducible, with separations often completed in 5-15 minutes. nih.gov

Table 1: Key Aspects of RP-HPLC Purification of Oligonucleotides

FeatureDescriptionReference
Principle Separation based on hydrophobicity. eurogentec.com
Key Component 5'-DMT group for selective retention of full-length products. eurogentec.combiosearchtech.com
Common Technique Ion-Pair RP-HPLC using agents like TEAA. lcms.czelementlabsolutions.comdupont.com
Typical Length Up to 60 nucleotides. eurogentec.com
Purity Can achieve at least 85% purity. eurogentec.com
Modern Approach On-column detritylation for streamlined purification. biosearchtech.com
Cartridge Purification (DMT-ON)

Cartridge purification is a rapid and convenient method for purifying oligonucleotides, including those containing this compound, on a smaller scale. biosearchtech.comdupont.com Similar to RP-HPLC, this solid-phase extraction (SPE) technique relies on the hydrophobicity of the 5'-DMT group to separate the desired full-length product from failure sequences. biosearchtech.comdupont.com

The process typically involves the following steps:

Loading: The crude oligonucleotide mixture, with the DMT group still attached to the full-length sequences, is loaded onto the cartridge. dupont.com

Washing: A wash solution is passed through the cartridge to remove impurities and unbound failure sequences. dupont.com

Detritylation: An acidic solution is applied to cleave the DMT group from the retained full-length oligonucleotides. dupont.com

Elution: The purified, detritylated full-length product is then eluted from the cartridge. dupont.com

This method is advantageous as it is fast and avoids the need for more complex HPLC equipment. biosearchtech.com It is particularly useful for preventing cross-contamination since a new cartridge can be used for each oligonucleotide. biosearchtech.com However, a limitation of DMT-on cartridge purification is that it does not effectively remove "n-1" sequences where the DMT group has been prematurely lost from the full-length product. biosearchtech.com Therefore, for applications requiring very high purity, cartridge purification may be used as a preliminary step before further purification by other methods like ion-exchange HPLC (IE-HPLC). biosearchtech.com

Various deprotection solutions, such as ammonium hydroxide or a mixture of ammonium hydroxide and methylamine (AMA), can be used prior to cartridge purification. glenresearch.com The choice of deprotection agent must be compatible with the protecting groups on the nucleobases. For instance, the benzoyl (Bz) group on adenosine is compatible with AMA deprotection. biosearchtech.com

Table 2: Steps in DMT-ON Cartridge Purification

StepDescriptionReference
1. Loading The crude DMT-on oligonucleotide mixture is applied to the cartridge. dupont.com
2. Washing Unbound impurities and failure sequences are washed away. dupont.com
3. Detritylation The 5'-DMT group is cleaved from the full-length product. dupont.com
4. Elution The purified, detritylated oligonucleotide is collected. dupont.com
Polyacrylamide Gel Electrophoresis (PAGE)

Polyacrylamide Gel Electrophoresis (PAGE) is a high-resolution technique used for both the analysis and purification of RNA molecules, including those synthesized with this compound. researchgate.netnih.gov This method separates nucleic acids based on their size, with smaller molecules migrating faster through the gel matrix. sci-hub.se

For RNA purification, denaturing PAGE is commonly employed. nih.gov The inclusion of a denaturant, such as 7M urea, prevents the formation of secondary structures, ensuring that the RNA molecules migrate according to their actual length. uni-wuerzburg.de This allows for the separation of oligonucleotides that differ by as little as a single nucleotide. nih.gov

The process involves:

Gel Preparation: A polyacrylamide gel of a specific concentration is prepared. The concentration is chosen based on the size of the RNA to be purified. researchgate.net

Sample Loading: The crude oligonucleotide sample is loaded into the wells of the gel. umich.edu

Electrophoresis: An electric field is applied, causing the negatively charged RNA molecules to migrate towards the anode. sci-hub.se

Visualization: After separation, the RNA bands are visualized, typically by UV shadowing or staining with dyes like ethidium (B1194527) bromide or SYBR Green. nih.gov

Elution: The band corresponding to the full-length product is excised from the gel, and the RNA is extracted, often by a "crush and soak" method or by electroelution. researchgate.netuni-wuerzburg.de

PAGE is a powerful tool for obtaining high-purity RNA, making it suitable for demanding applications such as structural biology studies. researchgate.net It is effective for purifying a wide range of RNA sizes, typically from a few nucleotides up to several hundred. sci-hub.se

Modified Oligonucleotide Synthesis using this compound

This compound is a crucial reagent for introducing adenosine ribonucleotides into synthetic oligonucleotides. medchemexpress.combroadpharm.com Its use is fundamental in the chemical synthesis of RNA and modified RNA sequences.

Incorporation of this compound for Ribonucleotides Modification

The standard method for synthesizing RNA oligonucleotides is solid-phase phosphoramidite chemistry. This compound, which is a 2'-O-TBDMS (tert-butyldimethylsilyl) protected ribonucleoside phosphoramidite, is used in conjunction with other protected ribonucleoside phosphoramidites (for C, G, and U) to build the RNA chain. biosearchtech.comnih.gov The synthesis proceeds in a stepwise manner on an automated synthesizer. nih.gov The benzoyl (Bz) group protects the exocyclic amine of adenine (B156593) during synthesis. biosearchtech.com

The incorporation of Bz-rA allows for the site-specific placement of adenosine ribonucleotides within a sequence. This is essential for creating RNA molecules with defined sequences for various research and therapeutic applications, such as RNA interference (RNAi) and gene expression studies.

Strategies for Creating RNA Sequences with Modified Bases

Beyond the standard ribonucleotides, this compound can be used in combination with other modified phosphoramidites to create RNA sequences with altered properties. These modifications can enhance stability, alter binding affinity, or introduce functional groups.

Strategies include:

Backbone Modifications: Phosphorothioate modifications, where a non-bridging oxygen in the phosphate backbone is replaced with sulfur, can be introduced to increase nuclease resistance. rsc.org

Sugar Modifications: Modifications at the 2'-position of the ribose sugar, such as 2'-O-methyl or 2'-fluoro modifications, can also enhance stability and affect the conformational properties of the oligonucleotide. beilstein-journals.org

Base Modifications: A wide array of modified bases can be incorporated to probe structure-function relationships or to confer specific properties to the RNA molecule. beilstein-journals.org

Integration of this compound with Other Modified Phosphoramidites (e.g., 2'-O-methyl, 2'-Fluoro, Locked Nucleic Acid (LNA))

The synthesis of chimeric oligonucleotides, which contain a mixture of standard and modified nucleosides, is a cornerstone of modern nucleic acid chemistry, enabling the production of molecules with finely tuned properties for therapeutic and diagnostic applications. The integration of N6-benzoyl-2'-O-tert-butyldimethylsilyl-rA phosphoramidite (this compound) with other modified phosphoramidites, such as those with 2'-O-methyl (2'-OMe), 2'-fluoro (2'-F), and Locked Nucleic Acid (LNA) modifications, is routinely and efficiently accomplished using standard solid-phase phosphoramidite chemistry. nih.govhuarenscience.com This compatibility allows for the strategic placement of different modifications within a single oligonucleotide sequence to optimize characteristics like nuclease resistance, binding affinity, and biological activity. nih.govoup.com

The underlying principle of this integration lies in the shared chemical language of the phosphoramidite method. nih.gov Each monomer, whether it is the standard Bz-rA or a modified counterpart, is equipped with a 5'-dimethoxytrityl (DMT) group for controlled, sequential addition and a 3'-cyanoethyl phosphoramidite group for coupling. The key to successful synthesis is the orthogonality of the protecting groups, which ensures that only the desired chemical bonds are formed or broken at each step of the synthesis cycle. nih.gov

Chemical Compatibility and Synthesis Protocols

The protecting group strategies for modified phosphoramidites are designed to be compatible with standard RNA synthesis chemistries, including the one used for this compound. biosearchtech.comglenresearch.com For instance, 2'-O-methyl, 2'-fluoro, and LNA monomers are typically supplied with the same base-labile protecting groups (e.g., benzoyl for A, acetyl or benzoyl for C, isobutyryl or dimethylformamidine for G) as standard RNA phosphoramidites. thermofisher.combiosearchtech.com This ensures that a single final deprotection step is sufficient to remove all base-protecting groups from the chimeric oligonucleotide.

The synthesis cycle for incorporating mixed monomers remains the standard four-step process:

Detritylation: Removal of the 5'-DMT group from the growing chain.

Coupling: Addition of the next phosphoramidite monomer (e.g., Bz-rA, 2'-OMe-A, 2'-F-A, or LNA-A) to the 5'-hydroxyl group.

Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.

Oxidation: Conversion of the newly formed phosphite (B83602) triester linkage to a more stable phosphate triester.

Integration with 2'-O-Methyl (2'-OMe) Phosphoramidites

2'-O-methylation is a common natural modification that confers increased nuclease resistance and high binding affinity to complementary RNA. nih.govsigmaaldrich.com Oligonucleotides containing both standard RNA monomers like Bz-rA and 2'-OMe monomers are frequently synthesized. acs.org The methoxy (B1213986) group at the 2'-position is stable throughout the entire synthesis and deprotection process under standard conditions. sigmaaldrich.com Commercial suppliers offer a range of 2'-OMe phosphoramidites, including 2'-OMe-A(Bz), which are fully compatible with this compound. thermofisher.commedchemexpress.com

Integration with 2'-Fluoro (2'-F) Phosphoramidites

The 2'-fluoro modification offers significant nuclease resistance and leads to very stable duplexes with RNA targets, often more stable than those formed by native RNA or 2'-OMe-RNA. oup.combiosearchtech.com 2'-Fluoro phosphoramidites, such as 2'-Fluoro-dA(Bz), can be readily incorporated into sequences alongside standard 2'-O-TBDMS protected RNA phosphoramidites like Bz-rA. biosearchtech.comsigmaaldrich.com The synthesis protocols are similar to standard DNA/RNA synthesis, although a longer coupling time is sometimes recommended to maximize efficiency. sigmaaldrich.com Deprotection can be carried out using standard conditions, such as concentrated ammonia or AMA (a mixture of aqueous ammonium hydroxide and methylamine), which are also used for standard RNA oligos. sigmaaldrich.combiosearchtech.com

Integration with Locked Nucleic Acid (LNA) Phosphoramidites

Locked Nucleic Acid (LNA) is a conformationally restricted nucleic acid analogue containing a methylene (B1212753) bridge between the 2'-oxygen and the 4'-carbon. glenresearch.com This modification locks the ribose ring in an A-form helix geometry, leading to unprecedented thermal stability when hybridized to DNA or RNA targets. glenresearch.com LNA phosphoramidites, such as LNA-A(Bz), are designed to be fully compatible with standard DNA and RNA synthesis. glenresearch.commedchemexpress.com They can be mixed with this compound and other monomers within an oligonucleotide sequence to strategically modulate binding affinity. glenresearch.com The resulting LNA-containing oligonucleotides are water-soluble and can be purified using standard methods. glenresearch.com

The following table summarizes the key features and compatibility of these modified phosphoramidites with this compound in oligonucleotide synthesis.

ModificationKey PropertiesCompatibility with Bz-rA SynthesisSynthesis Protocol Considerations
2'-O-Methyl (2'-OMe) Increased nuclease resistance, high binding affinity. huarenscience.comnih.govsigmaaldrich.comFully compatible, uses similar protecting groups. sigmaaldrich.comStandard phosphoramidite cycle. sigmaaldrich.com
2'-Fluoro (2'-F) High thermal stability, increased nuclease resistance. biosearchtech.comsigmaaldrich.comFully compatible. biosearchtech.comsigmaaldrich.comMay require extended coupling times. sigmaaldrich.com
Locked Nucleic Acid (LNA) Unprecedented thermal stability, high binding affinity. glenresearch.comFully compatible, can be mixed with DNA and RNA monomers. glenresearch.comStandard phosphoramidite cycle. glenresearch.com

The ability to seamlessly integrate this compound with these advanced modifications provides a powerful toolkit for the rational design of oligonucleotides for a wide array of applications, from antisense therapy and siRNA to diagnostic probes and aptamers. biosearchtech.comglenresearch.comsigmaaldrich.com

Advanced Applications of Oligonucleotides Synthesized with Bz Ra Phosphoramidite

Applications in Gene Expression Studies

The ability to synthesize custom RNA sequences with high precision is foundational to modern molecular biology, particularly in the study of gene expression. Bz-rA phosphoramidite (B1245037) is an integral component in creating the tools necessary for this analysis.

Bz-rA phosphoramidite is essential for synthesizing RNA probes and primers used to detect and quantify RNA levels in gene expression studies. axispharm.com These synthetic oligonucleotides are designed to be complementary to specific RNA sequences of interest within a cell or tissue sample. The benzoyl protecting group on the adenine (B156593) base ensures stability during the synthesis process, enabling the creation of high-fidelity probes that can accurately bind to their target RNA. axispharm.com This specificity is crucial for techniques like polymerase chain reaction (PCR) and microarray technology, where precise hybridization is necessary for sensitive and accurate detection of gene expression profiles.

Therapeutic Nucleic Acid Development

The synthesis of therapeutic nucleic acids is a rapidly growing field aimed at treating diseases at the genetic level. The stability, purity, and functionality of these therapeutic molecules depend heavily on the quality of the phosphoramidite building blocks used in their creation.

This compound is a key reagent in the development of antisense oligonucleotides (ASOs). huarenscience.comaxispharm.com ASOs are short, synthetic strands of nucleic acids that bind to specific messenger RNA (mRNA) molecules, inhibiting the translation of a target gene and thereby preventing the production of a disease-causing protein. medchemexpress.com The incorporation of this compound and its modified versions, such as those with 2'-O-methoxyethyl (MOE) or 2',4'-constrained ethyl (cEt) modifications, enhances the stability of ASOs. huarenscience.commedchemexpress.com These modifications protect the ASO from degradation by cellular enzymes (nucleases) and improve its binding affinity to the target RNA, which can trigger its destruction via RNase H-dependent mechanisms. medchemexpress.comhuarenscience.comarchivemarketresearch.com This increased stability and efficacy are paramount for the development of effective antisense drugs. medchemexpress.combiomol.com

The synthesis of small interfering RNAs (siRNAs) for therapeutic research is another critical application of this compound. huarenscience.comhuarenscience.com siRNAs are double-stranded RNA molecules that induce gene silencing through the RNA interference (RNAi) pathway, a natural cellular process for regulating gene expression. sigmaaldrich.com High-fidelity synthesis is essential to produce siRNAs with the exact sequence required to target a specific mRNA without causing off-target effects. huarenscience.com The use of high-purity this compound ensures the reliable and consistent production of functional siRNA molecules for research into treatments for a wide range of conditions, including viral infections and genetic disorders. huarenscience.com

Table 1: Research Applications of Oligonucleotides Synthesized with this compound
Application AreaOligonucleotide TypeRole of this compoundKey Research Goal
Gene ExpressionProbes and PrimersEnables high-fidelity synthesis of specific RNA sequences for detection. axispharm.comAccurate quantification and analysis of target RNA levels.
TherapeuticsAntisense Oligonucleotides (ASO)Provides a stable building block for ASOs, often with modifications to enhance nuclease resistance and binding affinity. medchemexpress.comhuarenscience.comInhibit disease-causing gene expression by targeting specific mRNA. medchemexpress.com
TherapeuticsSmall Interfering RNA (siRNA)Ensures high-purity, sequence-specific synthesis for effective and targeted gene silencing. huarenscience.comsigmaaldrich.comUtilize the RNAi pathway to treat genetic disorders and other diseases.
DiagnosticsRNA-based Assay ComponentsUsed to synthesize specific RNA sequences required for diagnostic tests. axispharm.comDevelop sensitive and specific assays for pathogen detection and disease diagnosis. sigmaaldrich.com

Beyond ASOs and siRNAs, this compound is used to construct a variety of other RNA-based therapeutic molecules. medchemexpress.com These include catalytic RNAs (ribozymes) and affinity ligands (aptamers) that can target and modulate the activity of specific proteins or other molecules implicated in disease. sigmaaldrich.com The development of drugs for cancers, viral infections, and neurodegenerative disorders often relies on the ability to synthesize customized oligonucleotides with high purity and stability. The TBDMS protecting group chemistry associated with standard this compound is widely accepted and utilized in the synthesis of RNA for therapeutic applications. biosearchtech.combiosearchtech.com

Research into RNA Structure and Activity

The ability to synthesize custom RNA molecules using this compound has been instrumental in elucidating the complex relationship between RNA sequence, structure, and function. Researchers can systematically introduce modified or labeled nucleotides to probe specific structural features and catalytic activities.

For instance, studies on ribozymes, which are RNA molecules with catalytic activity, often rely on the incorporation of modified bases to understand their mechanism of action. The substitution of specific adenosine (B11128) residues can significantly impact the catalytic activity of a ribozyme, providing insights into the critical functional groups involved in the reaction. glenresearch.com Similarly, the synthesis of RNA aptamers, which are short RNA sequences that bind to specific target molecules, benefits from the use of this compound. The introduction of modifications can enhance the binding affinity and specificity of these aptamers. sigmaaldrich.comsigmaaldrich.com

Furthermore, the synthesis of oligonucleotides containing this compound allows for the investigation of RNA-protein interactions. By creating specific RNA sequences, researchers can identify the binding sites of RNA-binding proteins and study how these interactions influence gene regulation and other cellular processes.

Table 1: Research Applications in RNA Structure and Activity

Research AreaApplication of this compound-Synthesized OligonucleotidesKey Findings
Ribozyme Studies Incorporation of modified adenosine residues to probe catalytic mechanisms.Identification of critical functional groups and their roles in catalysis. glenresearch.com
Aptamer Development Synthesis of RNA aptamers with enhanced binding properties.Improved binding affinity and specificity towards target molecules. sigmaaldrich.comsigmaaldrich.com
RNA-Protein Interactions Creation of specific RNA sequences to map protein binding sites.Elucidation of the mechanisms of gene regulation and other cellular processes.

Nucleic Acid Drug Development

The development of nucleic acid-based therapeutics is a rapidly growing field, with oligonucleotides synthesized using this compound playing a pivotal role. These synthetic RNA molecules can be designed to modulate gene expression through various mechanisms, offering novel treatment strategies for a range of diseases.

Antisense oligonucleotides (ASOs) are a prominent class of nucleic acid drugs. These are short, single-stranded DNA or RNA molecules that bind to a specific messenger RNA (mRNA) and inhibit its translation into protein. The synthesis of RNA-based ASOs often involves the use of this compound. huarenscience.comleapchem.comaxispharm.com Modifications to the oligonucleotide backbone and sugar residues, which can be incorporated during synthesis, enhance their stability against nuclease degradation and improve their binding affinity to the target mRNA. leapchem.comaxispharm.com

Another important application is in the development of small interfering RNAs (siRNAs), which are central to the process of RNA interference (RNAi). siRNAs are double-stranded RNA molecules that can trigger the degradation of a specific mRNA, thereby silencing gene expression. The precise sequence of these siRNAs is critical for their efficacy and is achieved through chemical synthesis using phosphoramidites like Bz-rA. huarenscience.comsigmaaldrich.com Research has shown that siRNAs containing specific modifications, such as phosphorodithioate (B1214789) (PS2) linkages, can exhibit enhanced gene-silencing activity. nih.gov

The development of therapeutic aptamers also heavily relies on the chemical synthesis of RNA. These aptamers can be designed to bind to and inhibit the function of disease-associated proteins with high specificity. nih.gov The ability to produce these complex RNA molecules with high purity and defined sequences is made possible by phosphoramidite chemistry.

Table 2: Applications in Nucleic Acid Drug Development

Drug ModalityMechanism of ActionRole of this compound
Antisense Oligonucleotides (ASOs) Bind to target mRNA, inhibiting protein translation.Essential for synthesizing the RNA backbone of ASOs. huarenscience.comleapchem.comaxispharm.com
Small Interfering RNAs (siRNAs) Trigger degradation of specific mRNA, silencing gene expression.Crucial for the precise synthesis of the sense and antisense strands of siRNA. huarenscience.comsigmaaldrich.com
Therapeutic Aptamers Bind to and inhibit disease-associated proteins.Enables the production of specific RNA sequences that form the aptamer structure. nih.gov

Quality Control and Analytical Characterization of Bz Ra Phosphoramidite and Derived Oligonucleotides

Purity Assessment of Bz-rA Phosphoramidite (B1245037)

A comprehensive suite of analytical techniques is employed to verify the identity, purity, and stability of each batch of Bz-rA phosphoramidite. These methods ensure that the material meets stringent specifications before being used in synthesis.

High-Performance Liquid Chromatography (HPLC) is a cornerstone for assessing the purity of this compound. Reversed-phase HPLC (RP-HPLC) is commonly used, separating the phosphoramidite from its potential impurities based on hydrophobicity. Stringent quality control dictates a purity level of ≥98% or often ≥99% as determined by HPLC. thermofisher.com The analysis typically involves monitoring the elution profile at a specific UV wavelength, such as 255 nm, to quantify the main peak relative to any impurity peaks. nih.govnih.gov This ensures that process-related impurities or degradation products are present only at negligible levels.

Table 1: Typical HPLC Purity Specifications for this compound

ParameterSpecificationAnalytical Method
Purity≥99%RP-HPLC (at 255 nm)
Single Critical Impurity≤0.4%RP-HPLC
Sum of Critical Impurities≤1.0%RP-HPLC

Data compiled from representative certificates of analysis. nih.govnih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the chemical structure and purity of this compound. Two primary types of NMR are used:

³¹P-NMR Spectroscopy: This is the most direct method for assessing the purity of the phosphoramidite moiety. The ³¹P nucleus gives a distinct signal for the desired phosphoramidite, typically in the range of 140-152 ppm. thermofisher.comnih.gov The presence of other phosphorus-containing impurities, such as P(V) species (e.g., H-phosphonate or phosphate (B84403) diester) resulting from oxidation or hydrolysis, can be readily detected and quantified. usp.org Specifications often demand a ³¹P-NMR purity of ≥98.0% or ≥99.0%. thermofisher.comnih.gov

Table 2: ³¹P-NMR Purity Specifications for this compound

ParameterSpecificationAnalytical Method
Purity≥99%³¹P-NMR
Sum of non-primary peaks (140-152 ppm)≤0.5%³¹P-NMR
Sum of non-primary peaks (5-35 ppm)≤1.0%³¹P-NMR

Data compiled from representative certificates of analysis. nih.govnih.gov

Mass spectrometry (MS) is used to confirm the molecular identity of this compound by verifying its molecular weight. Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) are particularly powerful, as they combine the separation capabilities of HPLC with the mass detection of MS. thermofisher.com This allows for the identification and structural elucidation of trace-level impurities that may not be resolved or identified by HPLC-UV or NMR alone. The expected molecular weight for this compound is approximately 988.19 g/mol . nih.gov

Phosphoramidites are highly sensitive to moisture, as water can cause hydrolysis of the reactive phosphite (B83602) triester group, rendering the molecule inactive for oligonucleotide synthesis. Therefore, controlling the water content is critical. Karl Fischer titration is the standard method used to accurately quantify the amount of water in the solid phosphoramidite powder. The specification for water content is typically very low, usually ≤0.3% by weight. nih.govnih.govchromatographyonline.com

The manufacturing process for this compound involves the use of various organic solvents. Gas Chromatography (GC) is the primary technique used to analyze and quantify any residual solvents remaining in the final product. researchgate.net Since residual solvents can potentially interfere with the synthesis chemistry, their levels are strictly controlled, with typical specifications limiting the total residual solvent content to ≤3.0% by weight. nih.govnih.gov

Quality Control of Oligonucleotide Synthesis

The high quality of the starting this compound, as established by the analyses above, is fundamental to the successful synthesis of the final oligonucleotide. Quality control during and after synthesis ensures the integrity of the product.

A primary metric for assessing the quality of synthesis is the coupling efficiency at each step. google.com The high purity of the phosphoramidite is crucial for achieving high coupling efficiencies, which ideally should be above 99%. researchgate.nettcichemicals.com A failure to couple results in a deletion mutation in the sequence, which is a critical impurity. google.com

After synthesis is complete, the crude oligonucleotide product is analyzed to assess its purity and confirm its identity. The primary analytical methods for this are:

HPLC: Ion-pair reversed-phase HPLC (IP-RP-HPLC) and anion-exchange HPLC (AEX-HPLC) are used to separate the full-length oligonucleotide product from shorter failure sequences (e.g., n-1, n-2 deletions) and other impurities. nih.goveuropeanpharmaceuticalreview.com This provides a quantitative measure of the purity of the final product.

Mass Spectrometry: LC-MS is used to confirm the identity of the synthesized oligonucleotide by verifying that its measured molecular mass matches the calculated theoretical mass. chromatographyonline.comyoutube.com This analysis provides definitive proof that the correct sequence has been synthesized and can also identify any modifications or adducts.

By implementing stringent quality control on the this compound raw material, manufacturers can ensure high coupling efficiency, leading to a higher yield of the desired full-length oligonucleotide with fewer failure sequences, as confirmed by post-synthesis HPLC and mass spectrometry analysis. usp.orglcms.cz

Coupling Efficiency Testing

Coupling efficiency is a critical parameter in the solid-phase synthesis of oligonucleotides. It measures the percentage of available 5'-hydroxyl groups that have successfully reacted with the phosphoramidite monomer in a single coupling step. High coupling efficiency is essential for the synthesis of long, high-quality oligonucleotides. For this compound, manufacturers typically guarantee a minimum coupling efficiency, often determined via trityl cation monitoring during synthesis.

Several factors influence coupling efficiency, including the purity of the phosphoramidite, the choice of activator, and the coupling time. Activators such as 1H-tetrazole were historically common, but more efficient activators like 5-ethylthio-1H-tetrazole (ETT) or 5-(Benzylthio)-1H-tetrazole (BTT) are now frequently used to achieve excellent coupling results. bioneer.co.krresearchgate.net For sterically demanding RNA phosphoramidites like Bz-rA, extended coupling times of around 12 minutes are often recommended to ensure the reaction goes to completion. glenresearch.com Suppliers of high-quality this compound conduct stringent QC testing, including synthesis tests, to ensure the product meets high performance standards. glenresearch.combiosearchtech.combiosearchtech.com

Table 1: Typical Coupling Efficiency Data for this compound

Parameter Specification Method
Coupling Efficiency ≥97% Synthesis Testing / Trityl Analysis
Recommended Activator ETT, BTT Manufacturer's Protocol

Batch-to-Batch Reproducibility

Ensuring consistency between different production lots of this compound is crucial for reliable and reproducible oligonucleotide synthesis, particularly in therapeutic applications. Manufacturers employ robust quality management systems, such as ISO 9001, to maintain high standards. sigmaaldrich.com Each batch is typically subjected to a comprehensive panel of tests, and a Certificate of Analysis is provided, which includes results from techniques like High-Performance Liquid Chromatography (HPLC) and ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy. glenresearch.com These analyses confirm the purity and structural integrity of the compound, ensuring consistent lot-to-lot performance. sigmaaldrich.com

Table 2: Example Batch Analysis for this compound

Test Method Specification Representative Result
Purity Reversed-Phase HPLC ≥99.0% 99.5%
Purity ³¹P-NMR ≥99% Conforms
Identity ¹H-NMR Conforms to structure Conforms
Identity Mass Spectrometry (MS) Conforms to structure Conforms

Impurity Profiling and Classification

The presence of impurities in phosphoramidite reagents can lead to the formation of undesirable side products during oligonucleotide synthesis, complicating purification and potentially affecting the final product's function. Impurity profiling is therefore a key aspect of quality control. The complex, multi-step synthesis of this compound can introduce several types of impurities. thermofisher.com

Common impurities include:

P(V) species: Formed by the oxidation of the desired phosphite triester.

Hydrolysis products: Reaction with trace amounts of water can lead to the formation of H-phosphonate species. researchgate.net

Starting material carryover: Residual reactants from the synthesis process.

Side-reaction products: Impurities generated during the protection and phosphitylation steps.

Advanced analytical techniques, primarily Liquid Chromatography-Mass Spectrometry (LC-MS), are used for the sensitive detection, identification, and quantification of these impurities, even at levels below 0.01%. thermofisher.comthermofisher.com Stringent specifications are set for known and unknown impurities to ensure the high quality of the phosphoramidite. sigmaaldrich.comthermofisher.com

Table 3: Common Impurities and Typical Specification Limits for this compound

Impurity Class Description Analytical Method Typical Limit
P(III) Impurities Non-amidite phosphorus (III) species ³¹P-NMR ≤0.5% sigmaaldrich.com
Single Unspecified Impurity Any single impurity peak Reversed-Phase HPLC ≤0.5% sigmaaldrich.com
Water Content Residual moisture Karl Fischer Titration ≤0.3% sigmaaldrich.com

Stability and Storage Conditions of this compound

The inherent reactivity of phosphoramidites necessitates strict adherence to appropriate stability and storage protocols to prevent degradation and ensure optimal performance.

Stability in Anhydrous Acetonitrile (B52724) Solution

For use in automated oligonucleotide synthesizers, this compound is dissolved in anhydrous acetonitrile. In this state, it is susceptible to degradation. The primary degradation pathway is hydrolysis, caused by trace amounts of water in the acetonitrile, which leads to the formation of the corresponding H-phosphonate. researchgate.netnih.gov The stability of phosphoramidites in solution generally decreases in the order T > dC > dA > dG, indicating that purine (B94841) phosphoramidites like Bz-rA are more prone to degradation than pyrimidine (B1678525) counterparts. researchgate.netnih.gov

Due to this limited stability, it is generally recommended that solutions of this compound in anhydrous acetonitrile be used within 24 hours to maintain high coupling efficiency and minimize the formation of impurities. glenresearch.combiosearchtech.com

Long-Term Storage Considerations

Proper long-term storage is essential to preserve the quality of this compound. As a solid, the compound is significantly more stable than when in solution.

Key storage recommendations include:

Temperature: The solid product should be stored in a freezer at temperatures between -10°C and -30°C. glenresearch.combiosearchtech.com

Atmosphere: Storage under a dry, inert atmosphere (e.g., argon or nitrogen) is crucial to protect against hydrolysis and oxidation. researchgate.netmedchemexpress.com

Stock Solutions: If stock solutions are prepared, they should be aliquoted to avoid repeated freeze-thaw cycles. medchemexpress.comglpbio.com Recommended storage for solutions is -20°C for up to one month or -80°C for up to six months. medchemexpress.commedchemexpress.comglpbio.com

Adherence to these storage conditions minimizes degradation, ensuring the phosphoramidite maintains its purity and reactivity for use in high-fidelity oligonucleotide synthesis.

Future Directions and Emerging Research Avenues

Scale-Up Capabilities for Industrial Production of Bz-rA Phosphoramidite (B1245037) and Oligonucleotides

The transition of oligonucleotide-based drugs from research laboratories to clinical and commercial applications has created a significant demand for large-scale synthesis. crbgroup.comthermofisher.com Manufacturing oligonucleotides in multi-gram or even kilogram quantities presents a unique set of challenges compared to small-scale lab synthesis. oxfordglobal.compharmtech.com As a critical raw material, the industrial production of high-purity Bz-rA phosphoramidite and its use in automated synthesizers are central to meeting this demand. datainsightsmarket.comcreative-biolabs.com

The predominant method, solid-phase synthesis, while effective, faces limitations in scalability, cost-efficiency, and sustainability. susupport.cominsights.bio Addressing these issues is paramount for making oligonucleotide therapies widely accessible.

Detailed Research Findings:

Scalability: Conventional solid-phase synthesis methods struggle to meet the demands of large-scale production. oxfordglobal.com The process requires significant excesses of reagents and solvents to drive reactions to completion, which becomes economically and logistically challenging at a larger scale. pharmtech.com

Cost and Efficiency: The high cost of raw materials, including high-purity phosphoramidites and specialized solvents, is a primary driver of manufacturing expenses. oxfordglobal.comsusupport.com Inefficiencies in the synthesis process, where excess materials are needed, further contribute to the high cost. susupport.com

Purity and Quality Control: Ensuring the purity and consistency of each batch is crucial, especially for therapeutic applications where impurities can lead to safety risks or reduced efficacy. exactmer.com Stringent quality control and regulatory oversight are required at every stage of production. crbgroup.comexactmer.com

Sustainability: The large volumes of organic and aqueous waste generated during synthesis and purification are a major environmental concern. susupport.cominsights.bio The complexity of oligonucleotide structures limits the application of greener chemistry techniques like enzymatic synthesis. susupport.com

The table below summarizes the key challenges in the industrial production of oligonucleotides and the emerging solutions being explored.

ChallengeDescriptionEmerging Solutions
Scalability of Synthesis Solid-phase synthesis is difficult to scale up efficiently for large quantities. susupport.cominsights.bioDevelopment of alternative methods like solution-phase synthesis and fragment assembly; optimization of solid support materials and reactor design. pharmtech.cominsights.bio
Cost-Efficiency High cost of high-purity raw materials (like this compound) and reagents. oxfordglobal.comsusupport.comImproving synthesis cycle efficiency to reduce reagent consumption; exploring automated and high-throughput synthesis platforms. datainsightsmarket.com
Process Impurities Side reactions and incomplete sequences lead to impurities that are difficult to remove. exactmer.comAdvanced purification techniques like HPLC and ion exchange chromatography; implementation of stringent in-process quality controls. pharmtech.comexactmer.com
Environmental Impact Generation of large amounts of chemical waste from solvents and reagents. susupport.comInvestigating "green chemistry" approaches, solvent recycling programs, and enzymatic synthesis methods where applicable. susupport.cominsights.bio

Innovations in manufacturing technology and a focus on optimizing every step of the process, from raw material control to final purification, are essential for the continued growth of oligonucleotide therapeutics. creative-biolabs.compolypeptide.com

Integration with Advanced Gene Editing and Sequencing Technologies

This compound is an enabling component in the synthesis of RNA molecules that are central to revolutionary biotechnologies like CRISPR-Cas9 gene editing and next-generation sequencing (NGS). The ability to chemically synthesize high-purity, modified RNA oligonucleotides is fundamental to the function and refinement of these powerful tools. nih.govyoutube.com

Detailed Research Findings:

CRISPR-Cas9 Gene Editing: The CRISPR system relies on a guide RNA (gRNA) to direct the Cas9 enzyme to a specific location in the genome for editing. acs.org Chemical synthesis using phosphoramidites like Bz-rA allows for the precise creation of these gRNAs. youtube.com Furthermore, introducing chemical modifications into the gRNA sequence can significantly enhance its performance. Modifications can increase the gRNA's stability against degradation by cellular nucleases, which is particularly important when delivering the editing components as separate mRNA and gRNA molecules. youtube.comacs.org For example, research has shown that incorporating a 2'-O-methyl-3-phosphonoacetate (MP) modification at the 3' end of guide RNAs can improve editing yields and stability, especially in environments with high nuclease activity like serum. acs.orgnih.gov These modified gRNAs, built from phosphoramidite precursors, can lead to higher on-target editing efficiency and reduced off-target effects. acs.org

Next-Generation Sequencing (NGS): While not directly part of the sequencing reaction itself, synthetic oligonucleotides are indispensable for the preparation of sequencing libraries. Custom RNA adapters, synthesized using this compound and other building blocks, are ligated to the ends of RNA fragments. These adapters contain the necessary sequences for binding to the sequencer's flow cell and for the initiation of the sequencing reaction. The high purity of these synthetic adapters is critical for the accuracy and efficiency of the entire NGS workflow.

RNA Interference (RNAi): The synthesis of short interfering RNAs (siRNAs) for gene silencing applications relies heavily on phosphoramidite chemistry. sigmaaldrich.combroadpharm.com Introducing modifications via custom phosphoramidites can improve the stability, efficacy, and delivery of siRNA molecules, making them more potent therapeutic agents. broadpharm.com

The integration of chemically synthesized RNA, enabled by reagents like this compound, provides a powerful way to enhance the precision, stability, and versatility of modern genetic technologies.

Exploration of this compound in Emerging Therapeutic Modalities and Drug Discovery

This compound is a cornerstone in the synthesis of oligonucleotide therapeutics, a rapidly emerging class of drugs with the potential to treat a wide array of diseases, including genetic disorders, cancers, and viral infections. nih.govcytel.com These therapies work by modulating gene expression at the RNA level, offering a high degree of specificity. cytel.com The chemical synthesis of these drug molecules allows for the incorporation of modifications that are critical for their therapeutic success. nih.govnih.gov

Detailed Research Findings:

Antisense Oligonucleotides (ASOs): ASOs are short, single-stranded nucleic acids designed to bind to a specific mRNA target. This binding can prevent the translation of the mRNA into a protein or trigger its degradation by enzymes like RNase H. cosmobio.co.jp Chemical modifications, incorporated during synthesis using phosphoramidites, are essential to increase their resistance to cellular nucleases, improve binding affinity to the target RNA, and enhance their pharmacokinetic properties. researchgate.net

Small Interfering RNA (siRNA): siRNAs are double-stranded RNA molecules that utilize the body's natural RNA interference (RNAi) pathway to silence specific genes. broadpharm.comcosmobio.co.jp Similar to ASOs, chemical modifications are crucial for improving stability and reducing off-target effects, thereby enhancing their therapeutic potential. nih.gov

Aptamers: These are single-stranded oligonucleotides that can fold into specific three-dimensional structures, allowing them to bind to target molecules like proteins with high affinity and specificity, similar to antibodies. cytel.comcosmobio.co.jp They can be used to block the function of disease-causing proteins.

mRNA Vaccines and Therapeutics: The development of mRNA vaccines has highlighted the therapeutic potential of in vitro transcribed RNA. While large-scale production is often enzymatic, the development and optimization phases frequently use chemically synthesized RNA fragments made with phosphoramidites for creating templates and standards.

The table below outlines some of the emerging therapeutic modalities that rely on synthetic oligonucleotides.

Therapeutic ModalityMechanism of ActionRole of Synthetic Oligonucleotides (using this compound)
Antisense Oligonucleotides (ASO) Binds to target mRNA to block protein translation or cause mRNA degradation. cosmobio.co.jpThe entire drug molecule is a chemically synthesized and modified oligonucleotide. researchgate.net
Small Interfering RNA (siRNA) Utilizes the RNAi pathway to cleave and degrade target mRNA, silencing gene expression. cytel.comBoth strands of the siRNA duplex are chemically synthesized and modified for stability and efficacy. broadpharm.com
Aptamers Folds into a 3D structure to bind and inhibit target proteins or other molecules. cosmobio.co.jpThe aptamer is a chemically synthesized oligonucleotide, often with modifications to enhance stability and binding. cytel.com
Guide RNAs (gRNA) for Gene Editing Directs CRISPR-associated enzymes (e.g., Cas9) to a specific DNA sequence for editing. acs.orgThe gRNA is a chemically synthesized RNA, often modified to improve stability and specificity in a cellular environment. youtube.com

The ability to rationally design and synthesize oligonucleotides with specific chemical properties using high-quality building blocks like this compound is driving innovation in drug discovery and opening up new frontiers in personalized medicine. nih.gov

Q & A

Basic Research Questions

Q. What are the key considerations when designing RNA oligonucleotides incorporating Bz-rA Phosphoramidite in solid-phase synthesis?

  • Methodological Answer :

  • Protection Strategy : Use 2'-O-TBDMS (tert-butyldimethylsilyl) protection to stabilize the ribose moiety during synthesis. The 5'-O-DMT (dimethoxytrityl) group ensures controlled elongation, while the N6-benzoyl (Bz) group protects the adenine base .
  • Coupling Protocol : Employ automated synthesizers (e.g., Applied Biosystems Expedite 8900) with a 1 μmol–1 mmol scale. Activate the phosphoramidite with 5-ethylthio-1H-tetrazole (ETT) or similar acidic reagents to ensure efficient coupling .
  • Solvent Selection : Use anhydrous acetonitrile (MeCN) for phosphoramidite dissolution. Avoid tetrahydrofuran (THF) due to peroxide formation, which oxidizes phosphoramidites and reduces coupling efficiency .

Q. How is the purity and quality of this compound assessed prior to oligonucleotide synthesis?

  • Methodological Answer :

  • HPLC Analysis : Use reverse-phase HPLC with UV detection (260 nm) to quantify purity (>98% for research-grade material). Impurities like des-benzoyl derivatives or hydrolyzed products are monitored .
  • NMR Spectroscopy : Confirm structural integrity via ¹H and ³¹P NMR. For example, the ³¹P NMR signal for the phosphite group should appear at ~148 ppm .
  • Mass Spectrometry : Validate molecular weight (C₅₃H₆₆N₇O₈PSi, MW 988.19) using LC-MS or MALDI-TOF .

Q. What protection strategies are critical for this compound in RNA synthesis?

  • Methodological Answer :

  • Base Protection : The N6-benzoyl group prevents adenine oxidation and side reactions during synthesis. Post-synthesis, deprotect using concentrated aqueous ammonia (55°C, 5–16 hours) .
  • 2'-O-TBDMS Protection : Ensures ribose stability during solid-phase synthesis. Remove via fluoride-based reagents (e.g., TBAF) in the final deprotection step .

Advanced Research Questions

Q. What experimental factors contribute to low coupling efficiency of this compound, and how can they be optimized?

  • Methodological Answer :

  • Solvent Purity : Ensure anhydrous MeCN with <10 ppm water content. Test for peroxides in THF if used (e.g., via peroxide test strips) .
  • Activation Time : Extend coupling time to 3–5 minutes if using sterically hindered amidites. Pre-activate phosphoramidites with ETT for 30 seconds before delivery .
  • Column Handling : Use high-pore-size CPG supports (500–1000 Å) to reduce steric hindrance during elongation .

Q. How can researchers analyze and resolve side products from this compound during RNA synthesis?

  • Methodological Answer :

  • HPLC Troubleshooting : Identify truncated sequences ("n-1" products) via ion-pair HPLC. Adjust coupling cycles or increase amidite concentration if truncation exceeds 5% .
  • MALDI-TOF Analysis : Detect phosphoramidite oxidation products (e.g., phosphates). Add antioxidants like BHT (butylated hydroxytoluene) to THF or MeCN to minimize oxidation .
  • Deprotection Validation : Use 31P NMR to confirm complete removal of protecting groups. Incomplete deprotection may require extended ammonia treatment or alternative reagents .

Q. How does the choice of solvent impact the stability and reactivity of this compound?

  • Methodological Answer :

  • MeCN vs. THF : MeCN provides higher coupling efficiency (95–98%) due to faster activation kinetics. THF may reduce efficiency by 10–15% due to peroxide-mediated oxidation, but it is useful for dissolving hydrophobic amidites .
  • Storage : Store this compound at –20°C under argon. Pre-dry amidites over activated 3Å molecular sieves for 16 hours before use to eliminate residual moisture .

Q. What advanced analytical methods are recommended for characterizing this compound-derived RNA oligos?

  • Methodological Answer :

  • Ion-Exchange Chromatography : Resolve charge variants (e.g., depurination products) using a NaCl gradient .
  • CD Spectroscopy : Confirm RNA secondary structure (e.g., A-form helices) by circular dichroism in the 200–300 nm range .
  • Enzymatic Digestion : Validate sequence integrity via RNase T1 mapping or MALDI-TOF analysis of digestion fragments .

Data Contradictions & Notes

  • Purity Variations : Reported purity ranges from 97.58% () to 98% ( ), likely due to batch-specific QC protocols. Always request a Certificate of Analysis (COA) from suppliers .
  • Solvent Recommendations : While cautions against THF, notes its utility for hydrophobic amidites. Pre-test solvents for peroxides and use stabilizers if required.

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.